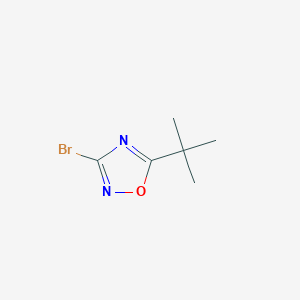

3-Bromo-5-tert-butyl-1,2,4-oxadiazole

Descripción general

Descripción

3-Bromo-5-tert-butyl-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C6H9BrN2O It belongs to the class of oxadiazoles, which are five-membered rings containing oxygen and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-tert-butyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamidoxime with a suitable brominated precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under controlled conditions. This reactivity is leveraged to introduce functional groups for pharmaceutical or material science applications.

Key Examples:

-

Amine Substitution : Reaction with primary/secondary amines in DMF at 80–100°C yields 3-amino-5-tert-butyl-1,2,4-oxadiazoles. For instance, substitution with morpholine achieves >75% yield under catalytic Cu(I) conditions .

-

Thiol Substitution : Treatment with thiophenol derivatives in ethanol at reflux replaces bromine with thioether groups, forming sulfur-containing oxadiazoles .

Reaction Conditions Table

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.

Notable Methods:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O at 60°C produces biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid achieves 82% yield .

-

Ullmann-Type Coupling : Copper-catalyzed coupling with phenols or amines forms diaryl ethers or aryl amines, respectively .

Cyclization Reactions

The compound acts as a precursor for synthesizing polycyclic systems. For example:

-

Heating with hydrazines in ethanol induces cyclization to form pyrazolo[5,1-c] oxadiazoles, which exhibit enhanced biological activity .

Biological Derivatization

Structural modifications enhance bioactivity. Derivatives show:

-

Anticancer Activity : Substitution with electron-donating groups (e.g., -OCH₃) improves potency against prostate (PC-3) and colon (HCT-116) cancer cells (IC₅₀: 0.67–0.87 µM) .

-

Antimicrobial Effects : Thioether derivatives inhibit bacterial growth (MIC: 8–32 µg/mL against S. aureus) .

Oxidation and Reduction

The oxadiazole ring remains stable under mild redox conditions but undergoes cleavage with strong oxidants (e.g., KMnO₄) or reductants (e.g., LiAlH₄), yielding amides or amines, respectively .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential as Anticancer Agents:

Recent studies have highlighted the potential of 3-Bromo-5-tert-butyl-1,2,4-oxadiazole and its derivatives in cancer treatment. The compound has been evaluated for its cytotoxicity against multiple cancer cell lines. For instance, a derivative synthesized from this compound demonstrated an IC50 value of approximately 92.4 µM against eleven different cancer cell lines, indicating moderate anticancer activity .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HT-29 (Colon) | 92.4 | |

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Various | 137.3 - 140.3 | |

| Bis-1,2,4-oxadiazole-fused-benzothiazole | A549 (Lung) | 0.11 |

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects is believed to involve interaction with specific biological targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions that enhance binding affinity to these targets .

Materials Science

Use in Organic Electronics:

The unique electronic properties of oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to undergo various chemical reactions allows for the functionalization necessary to optimize its electronic characteristics.

Table 2: Properties Relevant to Materials Science

| Property | Description |

|---|---|

| Electronic Structure | Conjugated system allows for efficient electron transport |

| Thermal Stability | Suitable for high-temperature applications |

| Solubility | Modifications can enhance solubility in organic solvents |

Biological Research

Probes for Molecular Interactions:

this compound can be utilized as a molecular probe in biological research to study interactions at the cellular level. Its structural features allow it to engage with various biomolecules, providing insights into biochemical pathways and cellular processes.

Case Study: Biological Evaluation

In a study assessing the biological activity of oxadiazole derivatives, several compounds exhibited significant activity against cancer cell lines compared to standard treatments like doxorubicin. This highlights the potential of using derivatives of this compound in developing new therapeutic agents .

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-tert-butyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-5-methyl-1,2,4-oxadiazole: Similar in structure but with a methyl group instead of a tert-butyl group.

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole: Contains a p-tolyl group instead of a bromine atom.

3-(5-Bromo-2,3-dimethoxy-phenyl)-1,2,4-oxadiazole: Features a dimethoxy-phenyl group in place of the tert-butyl group.

Uniqueness

3-Bromo-5-tert-butyl-1,2,4-oxadiazole is unique due to the presence of both a bromine atom and a tert-butyl group, which can influence its reactivity and interactions. The tert-butyl group provides steric hindrance, affecting the compound’s stability and solubility, while the bromine atom offers a site for further functionalization through substitution reactions.

Actividad Biológica

3-Bromo-5-tert-butyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring with a bromine atom and a tert-butyl group, which contribute to its unique chemical properties. The presence of the bromine atom allows for potential substitution reactions, while the tert-butyl group provides steric hindrance that can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as human alkaline phosphatase (ALP) and various kinases involved in cancer progression .

- Receptor Modulation : It may modulate receptor activity through non-covalent interactions facilitated by the oxadiazole ring .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate Cancer) | 0.67 |

| HCT-116 (Colon Cancer) | 0.80 |

| ACHN (Renal Cancer) | 0.87 |

These values suggest that the compound may serve as a lead for developing new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies reveal that it possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent:

| Microorganism | Activity |

|---|---|

| Clostridioides difficile | Effective |

| Enterococcus faecium | Multidrug-resistant |

These findings highlight the potential of this compound in treating infections caused by resistant pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

- Bromine Substitution : The bromine atom can be replaced with other halogens or functional groups to enhance potency or selectivity.

- Alkyl Group Variation : Modifying the tert-butyl group may affect solubility and bioavailability.

Research indicates that derivatives with enhanced binding affinities to target proteins exhibit improved biological activities .

Case Studies

Several studies have explored the biological efficacy of oxadiazole derivatives similar to this compound:

- Anticancer Efficacy : A study synthesized various oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Compounds with similar scaffolds exhibited IC50 values ranging from 0.275 µM to 0.420 µM, indicating strong anticancer potential .

- Antimicrobial Development : Modified oxadiazoles were tested for their ability to penetrate bacterial membranes while retaining antimicrobial activity against gastrointestinal pathogens. Results showed promising activity with modifications leading to improved pharmacokinetic profiles .

Propiedades

IUPAC Name |

3-bromo-5-tert-butyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFVEWIUWCRZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.